molecular formula C10H7N5S2 B1598478 N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide CAS No. 690634-07-2

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

Cat. No. B1598478
M. Wt: 261.3 g/mol
InChI Key: HQCYBFVKEAZBJE-UHFFFAOYSA-N
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Description

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Complexes with Metal Ions and Their Biological Effects

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide has been used to synthesize complexes with various metal ions like Pd(II), Pt(II), and Zn(II). These complexes, characterized by spectral and DFT methods, showed significant antimicrobial and cytotoxic activities. Specifically, a Pd(II) complex demonstrated potent antimicrobial properties, potentially due to its ionic nature and the presence of replaceable ethanol molecules. Additionally, these complexes exhibited an anti-angiogenic effect on the MCF-7 cell line, indicating potential applications in cancer research (Mansour & Mohamed, 2014).

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor for metals like copper in acidic environments. Studies using electrochemical techniques revealed that it acts as a mixed-type inhibitor, possibly through adsorption assisted by hydrogen bond formation. This property is significant for protecting metals against corrosion, particularly in industrial applications (Khaled, 2009); (Khaled, Amin, & Al‐Mobarak, 2010).

Synthesis of Derivatives and Their Applications

The versatility of N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide in the synthesis of various derivatives has been demonstrated. These derivatives include mono- and N,N-disubstituted thioureas, N-acylthioureas, and other heterocyclic compounds with potential pharmaceutical and industrial applications. Such syntheses provide a wide range of compounds for further research in different fields (Katritzky, Kirichenko, Rogovoy, Kister, & Tao, 2004); (Katritzky, Kirichenko, Rogovoy, Kister, & Tao, 2005).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor properties of derivatives and complexes involving N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide. These compounds have been tested against various bacterial strains and cancer cell lines, showing promising results in some cases. Such findings suggest potential applications in developing new antimicrobial agents and cancer therapies (Alsharekh, Althagafi, Shaaban, & Farghaly, 2018); (Nofal, Srour, Mansour, & El-Karim, 2021).

properties

IUPAC Name

N-(1,3-thiazol-2-yl)benzotriazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S2/c16-10(12-9-11-5-6-17-9)15-8-4-2-1-3-7(8)13-14-15/h1-6H,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCYBFVKEAZBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=S)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393144
Record name N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide

CAS RN

690634-07-2
Record name N-2-Thiazolyl-1H-benzotriazole-1-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690634-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Thiazol-2-yl)-1H-benzotriazole-1-carbothioamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Thiazolyl)-1H-benzotriazole-1-carbothioamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
AM Mansour, MF Mohamed - Inorganica Chimica Acta, 2014 - Elsevier
[ZnL 2 ]·4EtOH (1), [PdL(EtOH) 2 ]·Cl (2) and [PtL(EtOH)Cl] (3) (HL = N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide complexes have been synthesized, and characterized by …
Number of citations: 19 www.sciencedirect.com
AM Mansour - Journal of Thermal Analysis and Calorimetry, 2016 - Springer
[ML 2 ]·yC 2 H 5 OH·zH 2 O complexes (M=Co II (1) and Ni II (2), y = 4, z = 0; M=Cu II (3), y = 0, z = 3; HL = N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide) were prepared, …
Number of citations: 17 link.springer.com
KF Khaled, MA Amin, NA Al-Mobarak - Journal of applied electrochemistry, 2010 - Springer
Copper corrosion inhibition in 1 M HNO 3 solution by some benzotriazole derivatives, namely N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC), N-(furan-2-ylmethyl)-1H-…
Number of citations: 64 link.springer.com
KF Khaled - Electrochimica Acta, 2009 - Elsevier
The efficiency of N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) as a non-toxic corrosion inhibitor for copper in 0.5M HCl has been tested by weight loss and electrochemical …
Number of citations: 190 www.sciencedirect.com
AM Mansour, OR Shehab - Inorganica Chimica Acta, 2018 - Elsevier
The synthesis of visible-light induced carbon monoxide releasing complexes (photoCORMs) with some perquisites such as solubility in water or in a medium suitable for drug delivery (…
Number of citations: 24 www.sciencedirect.com
YI Kuznetsov - … Journal of Corrosion and Scale Inhibition, 2018 - pdfs.semanticscholar.org
This article presents an overview of the studies (2003–2018) on the adsorption of 1, 2, 3-benzotriazole (BTA) and its derivatives on copper, zinc and some of their alloys from aqueous …
Number of citations: 37 pdfs.semanticscholar.org
AS Faihan, MR Hatshan, MM Kadhim… - Journal of Molecular …, 2022 - Elsevier
Four Platinum(II) and Palladium(II) heterocyclic thiourea complexes have been prepared; [Pt(CPPT) 2 ](1), [Pd(CPPT) 2 ](2), [Pt(MPPT) 2 ](3), and [Pd(MPPT) 2 ](4) (Where HCPPT=1-(5-…
Number of citations: 15 www.sciencedirect.com
AM Mansour - European Journal of Inorganic Chemistry, 2018 - Wiley Online Library
Reaction of N‐(2‐pyridylmethylene)benzene‐1,4‐diamine (L) with [MBr(CO) 5 ] (M = Mn I and Re I ) affords complexes of the type [MBr(CO) 3 L] [M = Mn I (1) and Re I (2)]. Complex 1 …
SH Zaferani, M Sharifi, D Zaarei… - Journal of Environmental …, 2013 - Elsevier
Acid pickling is one of the industrial processes used for removal of scales. The main acids abundantly used in industries are HCl and H 2 SO 4 . One of the severe problems, in using …
Number of citations: 231 www.sciencedirect.com
I Althagafi, NM El‐Metwaly… - Applied Organometallic …, 2019 - Wiley Online Library
New thiazole derivatives were synthesized and fully characterized, then coordinated with PtCl 4 salt. Also, the newly synthesized Pt(IV) complexes were investigated analytically (…
Number of citations: 18 onlinelibrary.wiley.com

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